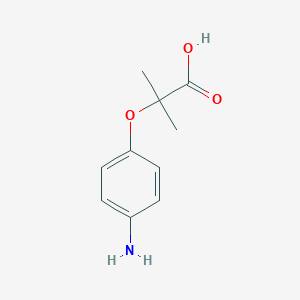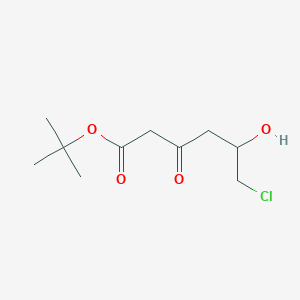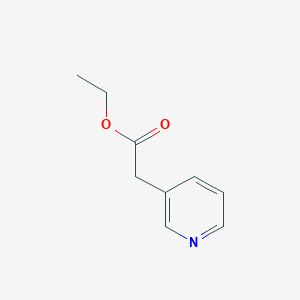
2-(4-Aminophenoxy)-2-methylpropanoic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-(hydroxymethyl-phosphinyl)butanoic acid have been found to target glutamine synthetase .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other aminophenol derivatives . These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular function .
Biochemical Pathways
Amino acids and their derivatives are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties could provide some insights .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanediol-3-Glucuronide is synthesized through the glucuronidation of pregnanediol. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to pregnanediol . The reaction typically occurs in the liver, where pregnanediol is converted into its glucuronide form to facilitate excretion.
Industrial Production Methods
Industrial production of Pregnanediol-3-Glucuronide involves the extraction and purification of the compound from biological sources, such as urine or feces, where it is present as a metabolite of progesterone. The extraction process includes steps like hydrolysis, filtration, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Pregnanediol-3-Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucuronides.
Scientific Research Applications
Pregnanediol-3-Glucuronide has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of progesterone metabolites.
Biology: Studied for its role in the female menstrual cycle, pregnancy, and embryogenesis.
Medicine: Used in diagnostic assays to monitor progesterone levels and assess reproductive health.
Industry: Employed in the development of hormone-based therapies and contraceptives
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: The parent compound of Pregnanediol-3-Glucuronide.
Estrone Glucuronide: Another glucuronide conjugate of a steroid hormone.
Estradiol Glucuronide: A glucuronide conjugate of estradiol
Uniqueness
Pregnanediol-3-Glucuronide is unique due to its specific role as a major metabolite of progesterone. Its presence in urine and feces makes it a valuable biomarker for monitoring progesterone levels and assessing reproductive health .
Properties
IUPAC Name |
2-(4-aminophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARICLTMYASES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379300 | |
| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117011-70-8 | |
| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














